molecular formula C12H17Cl2NO2 B6216684 4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride CAS No. 2742661-10-3

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride

Cat. No.: B6216684
CAS No.: 2742661-10-3
M. Wt: 278.2
InChI Key:
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Description

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-chloro-2-methoxyphenyl)piperidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperidin-4-ol: Similar in structure but lacks the methoxy group.

    4-(4-methoxyphenyl)piperidin-4-ol: Similar in structure but lacks the chlorine atom.

    4-(4-chloro-3-methoxyphenyl)piperidin-4-ol: Similar in structure but has the methoxy group at a different position.

Uniqueness

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride involves the conversion of 4-(4-chloro-2-methoxyphenyl)piperidine to the corresponding alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-(4-chloro-2-methoxyphenyl)piperidine", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "4-(4-chloro-2-methoxyphenyl)piperidine is dissolved in methanol", "Sodium borohydride is added to the solution to reduce the imine to the corresponding amine", "The reaction mixture is stirred at room temperature for several hours", "The resulting amine is then oxidized to the alcohol using an oxidizing agent such as hydrogen peroxide (H2O2)", "The alcohol is then dissolved in hydrochloric acid to form the hydrochloride salt", "The salt is isolated by filtration and washed with cold methanol to yield the final product" ] }

CAS No.

2742661-10-3

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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